2,5-Bis(phenylthio)-p-benzoquinone

Description

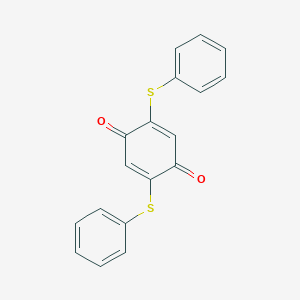

2,5-Bis(phenylthio)-p-benzoquinone (CAS: 4848-63-9) is a substituted benzoquinone derivative with two phenylthio (-SPh) groups at the 2- and 5-positions of the quinoid ring. Its molecular formula is C₁₈H₁₂O₂S₂, and it has a molecular weight of 324.42 g/mol . Upon thermal decomposition, it releases toxic sulfur oxides (SOₓ), necessitating careful handling .

Properties

CAS No. |

17058-53-6 |

|---|---|

Molecular Formula |

C18H12O2S2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2,5-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H12O2S2/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12H |

InChI Key |

CQBMMTIVMOJHSO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)SC3=CC=CC=C3 |

Other CAS No. |

17058-53-6 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

2,5-Bis(phenylthio)-p-benzoquinone is characterized by its unique structure, which includes two phenylthio groups attached to a p-benzoquinone core. This configuration imparts specific chemical properties that make it useful in several applications:

- Molecular Formula : C18H12O2S2

- Molecular Weight : 336.41 g/mol

- CAS Number : 17058-53-6

Organic Synthesis

Role as a Building Block

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including:

- Electrophilic Substitution Reactions : The electron-withdrawing nature of the quinone enhances the reactivity of aromatic compounds.

- Formation of Dyes and Pigments : Its ability to undergo further functionalization makes it suitable for synthesizing dyes used in textiles and inks.

Table 1: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Dyes and Pigments | Used in the synthesis of colorants for textiles. |

| Pharmaceutical Intermediates | Acts as a precursor for biologically active compounds. |

| Polymer Chemistry | Utilized in the development of polymeric materials with specific properties. |

Pharmaceutical Applications

Biological Activity

Research indicates that this compound exhibits notable biological activities, making it a candidate for pharmaceutical applications:

- Antioxidant Properties : The compound has been studied for its potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, making it relevant in developing new antimicrobial agents.

Case Study: Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various benzoquinones, including this compound. The results demonstrated significant radical scavenging activity, indicating its potential for therapeutic applications in oxidative stress-related conditions .

Material Science Applications

Photocatalytic Properties

Recent research has explored the photocatalytic capabilities of compounds related to this compound. These studies have highlighted its potential use in environmental remediation:

- Degradation of Organic Pollutants : The compound can facilitate the degradation of hazardous organic pollutants under light irradiation.

- CO2 Conversion : Its photocatalytic properties may also enable the conversion of CO2 into useful chemicals.

Table 2: Photocatalytic Applications

| Application | Description |

|---|---|

| Environmental Remediation | Degradation of organic pollutants using light. |

| Carbon Dioxide Utilization | Potential to convert CO2 into valuable products. |

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

a. Phenyl-p-benzoquinone (CAS: 363-03-1)

- Structure : Simplest analog with phenyl (-Ph) groups instead of phenylthio (-SPh) substituents.

- Properties: Melting point = 112°C .

b. 2,5-Bis(1-aziridinyl)-p-benzoquinone Derivatives

- Structure : Aziridinyl (-NCH₂CH₂) groups replace phenylthio substituents.

- Properties : Demonstrated antileukemic activity correlated with hydrophobic constants . For example, Nakao et al. (1972) linked substituent hydrophobicity to efficacy, with optimal effective doses (OED) modeled using electrotopological indices .

- Applications : Anticancer agents, specifically against leukemia .

c. DOPO-HQ (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

- Structure: Phosphorus-containing derivative synthesized from p-benzoquinone and DOPO.

- Properties : Enhanced thermal stability due to rigid aromatic structure and P-O-C bonds. Decomposes to release flame-retardant phosphoric acid .

- Applications : Flame retardant for textiles and polymers .

d. 2,5-Dianilino-p-benzoquinone (CAS: 4435-12-5)

- Structure: Anilino (-NHPh) substituents instead of phenylthio groups.

- Properties: Electron-donating amino groups alter redox behavior compared to electron-withdrawing thioether groups.

- Applications : Intermediate for dyes or charge-transport materials .

Key Property Comparison Table

Electronic and Steric Effects

- Electron-withdrawing vs. donating groups: Thioether (-SPh) and aziridinyl (-NCH₂CH₂) substituents are electron-withdrawing, enhancing quinone redox activity.

- Steric effects: Bulky tert-butyl groups in 2,5-di-tert-butylhydroquinone (CAS: 88-58-4) improve antioxidant capacity by stabilizing the hydroquinone form . Phenylthio groups in the target compound may similarly influence stability but with trade-offs in toxicity.

Preparation Methods

Direct Thiolation of p-Benzoquinone

The most straightforward method involves reacting p-benzoquinone with thiophenol derivatives under oxidative conditions. In a representative procedure, p-benzoquinone is treated with phenylthiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction proceeds via nucleophilic aromatic substitution, where the thiolate anion attacks the electron-deficient quinone ring.

Reaction Conditions:

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity.

-

Catalyst: Iodine or metal iodides (e.g., KI) accelerate thiolation by stabilizing intermediates.

-

Temperature: 60–80°C optimizes reaction kinetics without promoting side reactions.

Example Protocol:

Oxidative Coupling of Thiophenol with Hydroquinone

An alternative route begins with hydroquinone, which is first converted to p-benzoquinone in situ before thiolation. This method leverages the oxidation of hydroquinone to quinone using hydrogen peroxide, followed by immediate thiol functionalization.

Key Advantages:

-

Avoids handling pre-formed p-benzoquinone, which is prone to decomposition.

-

Higher yields (75–85%) due to controlled oxidation-thiolation sequence.

Limitations:

-

Requires strict control of stoichiometry to prevent over-oxidation.

Catalytic Systems and Mechanistic Insights

Role of Iodine-Based Catalysts

Iodine facilitates the generation of thiol radicals, which participate in electrophilic aromatic substitution. Computational studies suggest that iodine coordinates with the quinone’s carbonyl groups, polarizing the ring and enhancing electrophilicity at the 2- and 5-positions.

Evidence from Spectroscopic Analysis:

Solvent Effects on Reaction Efficiency

Nonpolar solvents (e.g., toluene) yield slower reactions due to poor solubility of ionic intermediates. In contrast, polar solvents stabilize transition states, as demonstrated by kinetic studies:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Acetonitrile | 37.5 | 5.2 |

| DMF | 36.7 | 4.8 |

| Toluene | 2.4 | 0.9 |

Data adapted from analogous quinone-thiol reactions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating this compound. Elution with hexane/ethyl acetate (8:2) separates the product (Rf = 0.45) from unreacted thiophenol (Rf = 0.75) and iodine residues.

Spectroscopic Confirmation

-

FTIR: Peaks at 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S), and 690 cm⁻¹ (C–S stretching) confirm functional groups.

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 340.08, consistent with the molecular formula C₁₈H₁₂O₂S₂.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-thiolation at the 2,3,5-positions or oxidation of thioethers to sulfones, reduce yields. Strategies to mitigate these include:

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for 2,5-bis(phenylthio)-p-benzoquinone, and how can reaction conditions be optimized for yield and purity? A: Synthesis typically involves nucleophilic substitution of p-benzoquinone derivatives with thiophenol (PhSH) under basic conditions. For example, reacting 2,5-dichloro-p-benzoquinone with excess thiophenol in a polar aprotic solvent (e.g., DMF) at 60–80°C, using K₂CO₃ or Et₃N as a base to deprotonate the thiol . Optimization includes:

- Solvent selection : DMF enhances solubility but may require rigorous post-reaction purification.

- Stoichiometry : A 2.5:1 molar ratio of PhSH to quinone ensures complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted thiophenol and byproducts.

Advanced Characterization Techniques

Q: What advanced spectroscopic and analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:

- ¹H/¹³C NMR : Assign signals for quinone carbonyls (~180 ppm in ¹³C NMR) and phenylthio substituents (aromatic protons at 7.2–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) matching the theoretical mass (C₁₈H₁₂O₂S₂: 332.03 g/mol).

- X-ray crystallography : Resolve crystal packing and bond lengths to verify substituent positions .

- HPLC-PDA : Monitor purity (>98%) using a C18 column with UV detection at λ = 254 nm (quinone absorption band) .

Electrochemical Properties and Redox Behavior

Q: How does the introduction of phenylthio groups influence the redox potential of p-benzoquinone, and what experimental setups are used to study this? A: Phenylthio groups are electron-donating, raising the HOMO energy and lowering the reduction potential compared to unsubstituted p-benzoquinone. Methodology:

- Cyclic voltammetry (CV) : Conduct in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte. Use a glassy carbon working electrode, Ag/Ag⁺ reference, and Pt counter electrode. Scan rates of 50–200 mV/s reveal reversible redox peaks (E₁/₂ ~ −0.5 V vs. Fc/Fc⁺) .

- In situ UV-Vis spectroelectrochemistry : Correlate redox transitions with spectral changes (e.g., quinone → semiquinone → hydroquinone) .

Stability and Degradation Under Ambient Conditions

Q: What factors contribute to the oxidative or hydrolytic degradation of this compound, and how can stability be assessed? A: Degradation pathways include:

- Photooxidation : UV light promotes radical formation, leading to sulfoxide/sulfone byproducts.

- Hydrolysis : Acidic/alkaline conditions cleave thioether bonds.

Assessment methods : - Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring via HPLC .

- TGA/DSC : Determine thermal decomposition onset (>200°C typical for aromatic thioethers) .

Mechanistic Studies in Catalytic Applications

Q: How can this compound act as an electron mediator in catalytic systems, and what mechanistic probes validate its role? A: The compound can shuttle electrons in photoredox catalysis or enzymatic systems. Mechanistic tools:

- EPR spectroscopy : Detect semiquinone radical intermediates during electron transfer .

- Isotopic labeling : Use ¹⁸O-labeled quinone to track oxygen participation in redox cycles .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.

Computational Modeling of Electronic Structure

Q: Which computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental data? A: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with CV redox potentials .

- Charge distribution : Mulliken charges on sulfur atoms indicate electron donation to the quinone core .

- TD-DFT : Simulate UV-Vis spectra (λ_max ~ 300 nm) and compare with experimental data .

Contradictions in Reported Reactivity

Q: How should researchers resolve discrepancies in literature regarding the reactivity of phenylthio-substituted quinones? A: Contradictions often arise from substituent effects (e.g., tert-butyl vs. phenylthio groups altering steric/electronic profiles). Strategies:

- Comparative studies : Synthesize analogs (e.g., 2,5-di-tert-butyl-p-benzoquinone vs. target compound) to isolate substituent contributions.

- Meta-analysis : Use SciFinder or Web of Science to aggregate data across patents and journals, filtering by synthesis conditions and characterization rigor .

Applications in Organic Electronics

Q: What methodologies evaluate this compound as a component in organic semiconductors or batteries? A: Key approaches:

- Thin-film fabrication : Spin-coating or vacuum deposition onto ITO substrates for conductivity measurements (four-point probe).

- Charge mobility : Time-of-flight (TOF) or space-charge-limited current (SCLC) techniques .

- Battery testing : Assemble coin cells with Li metal anodes and LiPF₆ electrolyte to assess capacity retention over cycles .

Safety and Handling Protocols

Q: What safety precautions are essential when handling this compound in laboratory settings? A: Based on analogous compounds (e.g., hydroquinone derivatives ):

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Storage : In airtight containers under nitrogen, away from light and oxidizers.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Reproducibility Challenges

Q: How can researchers ensure reproducibility in synthesizing and testing this compound? A: Best practices:

- Detailed protocols : Report exact molar ratios, solvent grades, and purification steps (e.g., "recrystallized twice from ethanol").

- Open data : Share raw NMR, HPLC, and CV files via repositories like Zenodo.

- Collaborative validation : Cross-check results with independent labs using standardized reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.